molecular formula C21H22N6O B2714680 2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol CAS No. 946217-11-4

2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol

Cat. No.: B2714680
CAS No.: 946217-11-4
M. Wt: 374.448
InChI Key: FHBRIYWQNTUPFK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a pyrazolo[3,4-d]pyrimidine derivative featuring a 3,4-dimethylphenylamino group at position 4, a phenyl group at position 1, and an ethanolamine substituent at position 4. Pyrazolo[3,4-d]pyrimidines are heterocyclic scaffolds known for their kinase inhibitory properties, particularly in oncology and immunology research . The ethanolamine moiety enhances solubility and may influence receptor binding affinity, while the 3,4-dimethylphenyl group contributes to steric and electronic effects critical for target selectivity .

Properties

IUPAC Name

2-[[4-(3,4-dimethylanilino)-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl]amino]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N6O/c1-14-8-9-16(12-15(14)2)24-19-18-13-23-27(17-6-4-3-5-7-17)20(18)26-21(25-19)22-10-11-28/h3-9,12-13,28H,10-11H2,1-2H3,(H2,22,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FHBRIYWQNTUPFK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC2=C3C=NN(C3=NC(=N2)NCCO)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol typically involves multi-step organic reactions. The process begins with the formation of the pyrazolo[3,4-d]pyrimidine core, followed by the introduction of the 3,4-dimethylphenyl and phenyl groups through nucleophilic substitution reactions. The final step involves the attachment of the ethanol group via an amination reaction under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amines or alcohols.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halides (e.g., bromine, chlorine) and bases (e.g., sodium hydroxide) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines or alcohols.

Scientific Research Applications

Antitumor Activity

Recent studies have highlighted the potential of this compound as an antitumor agent . It has been shown to inhibit the activity of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis in cancer cells. The inhibition of DHFR can lead to reduced proliferation of tumor cells, making this compound a candidate for further development in cancer therapy .

Antimicrobial Properties

The pyrazolo[3,4-d]pyrimidine derivatives have also demonstrated antimicrobial activity against various pathogens. Research indicates that modifications to the pyrazolo structure can enhance its efficacy against resistant strains of bacteria and fungi, suggesting its potential use in treating infectious diseases .

Neuroprotective Effects

Another promising application is in neuroprotection. Compounds related to pyrazolo[3,4-d]pyrimidines have been investigated for their ability to protect neuronal cells from oxidative stress and apoptosis. This suggests potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease .

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial properties, this compound has been evaluated for anti-inflammatory effects . Studies have shown that it can modulate inflammatory pathways, which may be beneficial in treating conditions characterized by chronic inflammation .

Study 1: Antitumor Efficacy

A recent study evaluated the antitumor efficacy of various pyrazolo[3,4-d]pyrimidine derivatives, including the target compound. The results indicated a significant reduction in tumor size in animal models treated with the compound compared to controls. The mechanism was attributed to the inhibition of DHFR and subsequent disruption of nucleotide synthesis pathways .

Study 2: Antimicrobial Testing

In another investigation, the antimicrobial properties were tested against a panel of bacterial strains including Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MICs) comparable to established antibiotics, indicating its potential as a new antimicrobial agent .

Study 3: Neuroprotection in vitro

A cell culture study assessed the neuroprotective effects of the compound on SH-SY5Y neuroblastoma cells subjected to oxidative stress. Results showed that treatment with the compound significantly decreased cell death and increased cell viability compared to untreated controls, suggesting its potential therapeutic role in neurodegenerative diseases .

Mechanism of Action

The mechanism of action of 2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Key structural analogues and their distinguishing features are summarized below:

Compound Name Substituents (Positions) Molecular Weight Notable Properties References
Target Compound 3,4-dimethylphenylamino (4), phenyl (1), ethanolamine (6) 429.48 g/mol Enhanced solubility, kinase inhibition (inferred)
2-(4-{4-[(3,5-Dimethylphenyl)amino]-1-phenylpyrazolo[3,4-d]pyrimidin-6-yl}piperazin-1-yl)ethanol 3,5-dimethylphenylamino (4), piperazinyl-ethanol (6) 486.57 g/mol Improved blood-brain barrier penetration
4-[(6-Chloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino]phenol Chloro (6), methyl (1), phenol (4) 315.73 g/mol Anticancer activity (NCI-60 screening)
3-(6-(Ethylthio)-1-(2-phenylpropyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)amino)phenol Ethylthio (6), 2-phenylpropyl (1), phenol (4) 433.51 g/mol Tyrosine kinase inhibition (EGFR)

Key Observations :

  • Substituent Position 6: The ethanolamine group in the target compound improves aqueous solubility compared to ethylthio () or chloro substituents (), which may reduce bioavailability .
  • Aromatic Substitutents (Position 4) : The 3,4-dimethylphenyl group in the target compound provides a balance of steric bulk and lipophilicity, whereas 3,5-dimethylphenyl () or unsubstituted phenyl groups () alter binding kinetics to kinase domains .
  • Position 1 Modifications : The phenyl group in the target compound is conserved across most analogues, but substitution with 2-phenylpropyl () or methyl () impacts metabolic stability .

Biological Activity

The compound 2-({4-[(3,4-dimethylphenyl)amino]-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl}amino)ethan-1-ol is a synthetic derivative belonging to the class of pyrazolo[3,4-d]pyrimidine compounds. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

C19H22N6O\text{C}_{19}\text{H}_{22}\text{N}_6\text{O}

This structure features a pyrazolo[3,4-d]pyrimidine core, which is known for its diverse biological activities. The presence of the (3,4-dimethylphenyl)amino group enhances its interaction with biological targets.

Research indicates that compounds with a pyrazolo[3,4-d]pyrimidine scaffold often exhibit significant inhibitory activity against various kinases. For instance, studies have shown that similar derivatives can inhibit the BRAF V600E kinase, which is implicated in several cancers. The binding mode involves interactions with the ATP-binding site, where hydrogen bonds and hydrophobic interactions play crucial roles in the inhibition process .

Anticancer Properties

The compound has demonstrated promising anticancer activity in vitro. In a study assessing its effects on different cancer cell lines, it exhibited notable cytotoxicity against human cancer cells, including:

Cell LineIC50 (µM)
A3750.39
HT-290.74
PC-31.16
A5490.85

These results suggest that the compound may effectively inhibit cancer cell proliferation by targeting specific kinases involved in tumor growth and survival .

Kinase Inhibition Profile

The compound's selectivity was evaluated against a panel of kinases. It showed potent inhibitory activity against:

KinaseIC50 (nM)
BRAF V600E23.6
Wild-type BRAF51.5
C-RAF8.5

This selectivity profile indicates that the compound could potentially be developed as a targeted therapy for cancers driven by BRAF mutations .

Case Studies

  • Acute Myeloid Leukemia (AML) : In preclinical models of AML, derivatives similar to the studied compound exhibited significant anti-proliferative effects and improved survival rates compared to standard therapies. The mechanism was linked to the inhibition of FLT3 and other related pathways .
  • Solid Tumors : A comparative study involving several pyrazolo[3,4-d]pyrimidine derivatives indicated that modifications at the N1 position could enhance potency against solid tumors while reducing toxicity to normal cells .

Q & A

Q. What are the critical steps in synthesizing pyrazolo[3,4-d]pyrimidine derivatives like 2-({4-[(3,4-dimethylphenyl)amino]-...ethan-1-ol?

  • Methodological Answer : Synthesis typically involves sequential substitution reactions. For example, in analogous compounds, the 4-position of the pyrazolo[3,4-d]pyrimidine core is functionalized first with aryl/alkyl amines (e.g., 3,4-dimethylphenylamine) under dry acetonitrile or dichloromethane, followed by 6-position substitution with ethanolamine derivatives. Key steps include:
  • Amination : Reacting halogenated intermediates with amines under reflux (e.g., 12 hours in ethanol) .
  • Purification : Recrystallization from acetonitrile or ethanol to isolate high-purity products .
  • Characterization : IR spectroscopy for amine/amide bonds and 1H^1H-NMR for substituent confirmation .

Q. How can reaction conditions be optimized to improve yields in pyrazolo[3,4-d]pyrimidine synthesis?

  • Methodological Answer :
  • Solvent selection : Polar aprotic solvents (e.g., acetonitrile) enhance nucleophilic substitution at the 4-position, while ethanol facilitates cyclization .
  • Catalysts : Morpholine or formaldehyde may act as catalysts in Mannich-type reactions for secondary functionalization .
  • Temperature control : Reflux (e.g., 80°C in ethanol) ensures complete reaction without decomposition .

Q. What analytical techniques are essential for confirming the structure of this compound?

  • Methodological Answer :
  • 1H^1H-NMR : Assigns protons on aromatic rings (e.g., phenyl groups at δ 7.2–7.8 ppm) and ethanolamine side chains (δ 3.5–4.0 ppm) .
  • IR spectroscopy : Identifies N-H stretches (~3300 cm1^{-1}) and C-O bonds (~1050 cm1^{-1}) in the ethanolamine moiety .
  • Mass spectrometry : Confirms molecular weight (e.g., exact mass ~430 g/mol) and fragmentation patterns .

Advanced Research Questions

Q. How can regioselectivity be controlled during amination of pyrazolo[3,4-d]pyrimidine scaffolds?

  • Methodological Answer :
  • Electronic effects : Electron-withdrawing groups at the 4-position direct subsequent substitution to the 6-position due to reduced electron density .
  • Protecting groups : Temporary protection of reactive sites (e.g., benzyl groups) ensures sequential functionalization .
  • Computational modeling : DFT calculations predict reactive sites by analyzing charge distribution and frontier molecular orbitals .

Q. What strategies resolve discrepancies in reported synthetic yields for similar compounds?

  • Methodological Answer :
  • Reagent purity : Impurities in aryl halides (e.g., 3,4-dimethylphenyl derivatives) reduce yields; use HPLC-grade reagents .
  • Scale adjustments : Pilot-scale reactions may require longer reflux times (e.g., 24 vs. 12 hours) due to heat transfer inefficiencies .
  • Byproduct analysis : LC-MS identifies side products (e.g., dimerization) to refine stoichiometry .

Q. How can computational tools predict the reactivity of intermediates in this compound’s synthesis?

  • Methodological Answer :
  • Docking studies : Simulate interactions between intermediates and catalytic sites (e.g., morpholine in Mannich reactions) .
  • Reaction pathway modeling : Software like Gaussian calculates activation energies for competing pathways (e.g., SN1 vs. SN2 mechanisms) .
  • Solvent effects : COSMO-RS models predict solvent compatibility to minimize side reactions .

Safety and Contradiction Analysis

Q. What safety protocols are critical when handling reactive intermediates during synthesis?

  • Methodological Answer :
  • Protective equipment : Gloves, goggles, and lab coats are mandatory due to potential skin/eye irritation from aryl halides .
  • Ventilation : Use fume hoods when working with volatile solvents (e.g., dichloromethane) .
  • Waste disposal : Segregate halogenated waste for professional treatment to avoid environmental contamination .

Q. How do conflicting reports on solvent efficacy impact synthetic route design?

  • Methodological Answer :
  • Comparative testing : Parallel reactions in acetonitrile vs. ethanol assess yield and purity trade-offs .
  • Solvent properties : Acetonitrile’s high polarity accelerates substitution but may reduce solubility of ethanolamine derivatives .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.